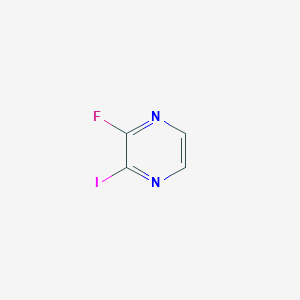

2-Fluoro-3-iodopyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-iodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2FIN2/c5-3-4(6)8-2-1-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDOFCZYQIJHRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572070 | |

| Record name | 2-Fluoro-3-iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206278-26-4 | |

| Record name | 2-Fluoro-3-iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-3-iodopyrazine

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the known physical properties of 2-Fluoro-3-iodopyrazine, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a senior application scientist, this document is structured to deliver not just raw data, but also to provide insights into the experimental context and theoretical underpinnings of these properties. The accurate characterization of a molecule's physical attributes is a cornerstone of successful drug development and chemical synthesis, influencing everything from reaction kinetics to bioavailability. This guide is intended to be a valuable resource for researchers working with or considering the use of this versatile chemical building block.

Introduction to this compound: A Molecule of Growing Importance

This compound (CAS No. 206278-26-4) is a substituted pyrazine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[] The pyrazine ring system is a common scaffold in numerous biologically active compounds and approved pharmaceuticals. The strategic placement of a fluorine atom and an iodine atom on the pyrazine ring imparts unique reactivity and physicochemical properties, making it an attractive component for the design of novel therapeutic agents and functional materials.

The electron-withdrawing nature of the fluorine atom can significantly influence the electronic properties of the pyrazine ring, impacting its reactivity and metabolic stability. Simultaneously, the iodo group serves as a versatile handle for a wide array of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions. This dual functionality allows for the precise and controlled introduction of diverse substituents, a critical capability in modern drug discovery.[2]

This guide will delve into the fundamental physical characteristics of this compound, providing a detailed examination of its key properties. Understanding these parameters is essential for its effective application in research and development.

Core Physical and Chemical Properties

A thorough understanding of the fundamental physical and chemical properties of a compound is paramount for its successful application in any research or development endeavor. These properties dictate the conditions required for storage, handling, and reaction optimization.

Molecular Identity and Structure

The foundational identity of this compound is established by its molecular formula, weight, and unique identifiers.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 206278-26-4 | [3] |

| Molecular Formula | C₄H₂FIN₂ | [4] |

| Molecular Weight | 223.97 g/mol | [4] |

| InChI | 1S/C4H2FIN2/c5-3-4(6)8-2-1-7-3/h1-2H | [3] |

| InChI Key | ZGDOFCZYQIJHRG-UHFFFAOYSA-N | [3] |

| SMILES | IC1=NC=CN=C1F | [5] |

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Molecular structure of this compound.

Experimentally Determined and Predicted Physical Properties

The physical state and key thermal properties of a compound are critical for its practical handling and for designing experimental protocols. While experimentally determined data for this compound is not widely published, available information from suppliers and computational predictions provide valuable insights.

| Property | Value | Method | Source |

| Physical Form | Solid | Visual Inspection | [3] |

| Purity | 95% | Not Specified | [3] |

| Melting Point | Data not available | - | |

| Boiling Point | Data not available | - | |

| Density | Data not available | - | |

| pKa (predicted) | 2.025 | Computational | |

| XLogP (predicted) | 1.220 | Computational |

The solid form of this compound at room temperature is a key piece of information for its storage and handling. The predicted pKa suggests that the pyrazine ring is weakly basic, a common characteristic of diazines. The predicted XLogP value indicates a moderate level of lipophilicity, which is an important parameter in drug design for predicting membrane permeability and solubility.

Spectroscopic Characterization

Spectroscopic analysis provides a "fingerprint" of a molecule, allowing for its unambiguous identification and the elucidation of its structure. The following sections detail the expected spectroscopic characteristics of this compound based on the analysis of its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals for the two protons on the pyrazine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the fluorine, iodine, and the two nitrogen atoms in the ring. The protons are expected to appear in the aromatic region, likely between 7.0 and 9.0 ppm.[6] Due to their proximity, these protons will likely exhibit spin-spin coupling to each other and potentially long-range coupling to the fluorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the pyrazine ring. The chemical shifts will be significantly influenced by the directly attached heteroatoms. The carbon atom bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of organofluorine compounds.[7] The carbon attached to the iodine atom will also have a distinct chemical shift.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. This compound will exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.[8] The signal may show coupling to the adjacent ring protons. The typical chemical shift range for aromatic fluorine compounds is broad, but the specific value for this molecule would be a key identifying feature.[9]

dot graph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected IR absorption bands include:

-

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.[10]

-

Aromatic C=C and C=N stretching: These vibrations will appear in the 1600-1400 cm⁻¹ region. The specific pattern of these bands can be characteristic of the pyrazine ring system.[10]

-

C-F stretching: A strong absorption band is expected in the region of 1250-1000 cm⁻¹ due to the C-F bond.[11]

-

C-I stretching: The C-I stretching vibration is expected to appear at lower wavenumbers, typically below 600 cm⁻¹.

dot graph "IR_Analysis" { graph [rankdir="TB", splines=ortho]; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Schematic of an IR spectroscopy experiment.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is crucial for determining the molecular weight and for gaining insights into the molecule's structure.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (approximately 224). Due to the presence of iodine, a characteristic isotopic pattern would not be as pronounced as with bromine or chlorine. The fragmentation pattern would likely involve the loss of the iodine atom, the fluorine atom, or cleavage of the pyrazine ring.[12] The analysis of these fragment ions can provide valuable structural information.[13]

Solubility and Handling

-

Solubility in Organic Solvents: Given its predicted lipophilicity (XLogP = 1.220), it is expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

-

Solubility in Water: Its solubility in water is likely to be low due to the presence of the halogen atoms and the aromatic ring.

Handling and Storage: this compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is recommended to store the compound in a cool, dry place, away from light and incompatible materials.[3]

Conclusion

This compound is a valuable building block with significant potential in synthetic and medicinal chemistry. This technical guide has compiled the currently available information on its physical properties. While some experimental data, particularly regarding its thermal properties and solubility, remains to be published, the provided information on its identity, predicted properties, and expected spectroscopic characteristics offers a solid foundation for researchers. As the use of this compound expands, it is anticipated that a more complete experimental dataset will become available, further enhancing its utility in the scientific community.

References

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link][7]

-

SpectraBase. (n.d.). 2-FLUORO-3-IODOPYRIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link][6]

-

PubChem. (n.d.). 2-fluoro-3-iodopyridine. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

- Google Patents. (1979). United States Patent 4,173,647.

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link][9]

-

SpectraBase. (n.d.). 3-FLUORO-2-IODOPYRIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from [Link][11]

-

University of Delaware. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link][12]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][10]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-iodopyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2. 1H NMR chemical shifts of compounds 11, 12: δH [ppm]. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][13]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.

-

ResearchGate. (n.d.). Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives. Retrieved from [Link]

-

YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

Google Patents. (n.d.). US8410103B2 - (3S,11aR)-N-[2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[14][15]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide useful as anti-HIV agent. Retrieved from

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 206278-26-4 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CAS: 206278-26-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 7. researchgate.net [researchgate.net]

- 8. biophysics.org [biophysics.org]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

- 12. article.sapub.org [article.sapub.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. rsc.org [rsc.org]

"2-Fluoro-3-iodopyrazine" chemical structure and bonding

An In-depth Technical Guide to 2-Fluoro-3-iodopyrazine: Structure, Bonding, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a halogenated heterocyclic compound of increasing importance in medicinal chemistry and materials science. We will dissect its molecular structure, explore the nuanced electronic effects of its substituents, and detail its characteristic spectroscopic signatures. Furthermore, this guide presents a validated synthetic protocol and examines the molecule's orthogonal reactivity, which makes it a versatile building block for complex molecular architectures. The content herein is curated for professionals in drug discovery and chemical research, offering expert insights into the practical application and theoretical underpinnings of this valuable synthetic intermediate.

Introduction: The Strategic Value of a Disubstituted Pyrazine

Pyrazine, a diazine featuring nitrogen atoms at the 1 and 4 positions, is an electron-deficient aromatic ring.[1] This inherent electronic property makes the pyrazine scaffold a cornerstone in the development of various pharmaceuticals, including kinase inhibitors and other targeted therapies.[2] The strategic introduction of substituents is a key tactic to modulate the physicochemical properties and biological activity of these scaffolds.

This compound (CAS No: 206278-26-4) is a particularly compelling derivative.[3] It is functionalized with two distinct halogens: a highly electronegative fluorine atom and a large, polarizable iodine atom. This specific arrangement provides two reactive sites with different chemical behaviors, offering a powerful platform for sequential and site-selective modifications. This guide will illuminate the chemical principles that make this compound a strategic tool for synthetic chemists.

Molecular Structure and Bonding Analysis

The chemical behavior of this compound is a direct consequence of its unique electronic and steric arrangement. A thorough understanding of its structure is paramount for predicting its reactivity and interactions.

Core Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 206278-26-4 | [3] |

| Molecular Formula | C₄H₂FIN₂ | [4][5] |

| Molecular Weight | 223.97 g/mol | [5] |

| Monoisotopic Mass | 223.92467 Da | [4] |

| Physical Form | Solid | [3] |

| SMILES | C1=CN=C(C(=N1)F)I | [4] |

| InChI Key | ZGDOFCZYQIJHRG-UHFFFAOYSA-N | [3][4] |

The Pyrazine Ring: An Electron-Deficient Core

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms.[1] This effect is more pronounced than in pyridine, making pyrazine a weaker base and rendering the ring system more resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack.[1] The molecule is planar, with delocalized π-electrons contributing to its aromatic character.[1]

Electronic Influence of Fluoro and Iodo Substituents

The true synthetic versatility of this molecule stems from the electronic interplay of its halogen substituents.

-

The Fluorine Substituent: Located at the C2 position, adjacent to a ring nitrogen, the fluorine atom exerts a powerful electron-withdrawing effect through induction (-I effect) due to its high electronegativity. This effect further depletes the electron density of the pyrazine ring, significantly activating the C-F bond towards Nucleophilic Aromatic Substitution (SNAr) . The SNAr reactions of 2-fluoropyridines are known to be substantially faster than those of their 2-chloro counterparts, a principle that extends to the pyrazine system.[6]

-

The Iodine Substituent: Positioned at the C3 position, the iodine atom's primary value lies in its role as an excellent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). The carbon-iodine bond is weaker and more polarizable than C-Br or C-Cl bonds, facilitating oxidative addition to a metal catalyst (e.g., Palladium(0)). Additionally, the iodine atom's large, electropositive σ-hole makes it a potent halogen bond donor , an interaction increasingly exploited in crystal engineering and rational drug design.[7]

This combination of an SNAr-activated site and a cross-coupling-ready site on the same small scaffold allows for controlled, stepwise elaboration of the molecule.

Spectroscopic Characterization

For any scientist working with this compound, unambiguous identification is critical. The following are the expected spectroscopic features for confirming the structure and purity of this compound.

| Technique | Expected Characteristics |

| ¹H NMR | Two signals are expected in the aromatic region (approx. 8.0-8.5 ppm). Each signal will appear as a doublet, corresponding to the two non-equivalent protons on the pyrazine ring. |

| ¹³C NMR | Four distinct signals for the aromatic carbons. The carbon bearing the fluorine (C2) will show a large coupling constant (¹JCF), while the carbon with the iodine (C3) will be significantly shielded. The other two CH carbons will also be distinct. |

| ¹⁹F NMR | A single resonance is expected, providing a clear marker for the presence of the fluorine atom. |

| Mass Spec (EI) | The molecular ion peak (M⁺) should be clearly visible at m/z ≈ 224. |

| Mass Spec (ESI) | The protonated molecule [M+H]⁺ would be observed at m/z ≈ 225.[4] |

Synthesis and Reactivity

Recommended Synthetic Protocol: Directed Ortho-Metalation

A reliable method for synthesizing this compound is via a directed ortho-metalation (DoM) strategy, starting from the commercially available 2-fluoropyrazine. This protocol is adapted from analogous procedures for halogenated pyridines.[8]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow via directed ortho-metalation.

Step-by-Step Methodology:

-

System Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve 2-fluoropyrazine (1.0 eq) in the THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of Lithium diisopropylamide (LDA) (1.05 eq) in THF dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C. The fluorine atom directs the deprotonation to the adjacent C3 position. Stir the mixture at -78 °C for 1 hour.

-

Iodination: Dissolve iodine (I₂) (1.05 eq) in a minimal amount of anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C. A color change will be observed. Allow the reaction to stir at this temperature for an additional 2-3 hours.

-

Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to consume excess iodine.[8] Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield this compound as a solid.

Causality Note: The choice of LDA at low temperature is critical. It is a strong, non-nucleophilic base that kinetically deprotonates the most acidic proton, which in this case is at the C3 position, activated by the adjacent fluorine and nitrogen atoms. The low temperature prevents side reactions and decomposition.

Orthogonal Reactivity: A Synthetic Chemist's Playground

The primary value of this compound lies in its capacity for selective, sequential reactions.

Caption: Orthogonal reactivity pathways of this compound.

-

Path A: Nucleophilic Aromatic Substitution (SNAr) at C2: The C2 position is highly activated towards nucleophilic attack. This allows for the displacement of the fluoride ion by a wide range of nucleophiles, including alcohols (to form ethers), amines (to form amino-pyrazines), and thiols (to form thioethers). These reactions typically proceed under basic conditions at moderate temperatures. The iodine at C3 remains untouched.

-

Path B: Cross-Coupling at C3: The C3-I bond is the reactive site for palladium-catalyzed cross-coupling reactions. This enables the formation of C-C bonds (Suzuki, Stille), C-N bonds (Buchwald-Hartwig), and C-alkyne bonds (Sonogashira), introducing diverse substituents at this position. These reactions are typically tolerant of the C2-F bond.

This orthogonality allows for a two-step diversification strategy: one can first perform a cross-coupling reaction at the C3 position, followed by an SNAr at the C2 position, or vice-versa, to rapidly generate libraries of complex, highly substituted pyrazines.

Applications in Research and Development

The pyrazine core is a privileged scaffold in medicinal chemistry.[9] this compound serves as a key building block for:

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors feature nitrogen-containing heterocyclic cores.[2] The ability to install different groups at the C2 and C3 positions allows for fine-tuning of binding interactions within the ATP-binding pocket of target kinases.

-

Novel Antiherpetic and Antiviral Agents: Substituted pyrido[2,3-b]pyrazines, structurally related to this compound, have shown potent antiviral activity, demonstrating the utility of this core in developing new therapeutics.[10]

-

Organic Electronic Materials: The electron-deficient nature of the pyrazine ring, which can be further tuned by substitution, makes it an interesting component for organic semiconductors and other functional materials.[11]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Storage: Store in a refrigerator in a tightly sealed container to prevent degradation.[3]

Conclusion

This compound is far more than a simple halogenated heterocycle; it is a sophisticated synthetic tool. Its value is derived from the electronically differentiated and orthogonally reactive C-F and C-I bonds. The electron-withdrawing nature of the pyrazine ring and the fluorine atom activates the C2 position for SNAr, while the C-I bond provides a reliable handle for a vast array of cross-coupling reactions. This predictable and controllable reactivity profile makes this compound an invaluable intermediate for drug discovery programs and materials science research, enabling the efficient construction of complex and functionally diverse molecules.

References

-

2-fluoro-3-iodopyridine (C5H3FIN) - PubChemLite. PubChem. Available at: [Link]

-

Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. MDPI. Available at: [Link]

-

Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. National Institutes of Health (NIH). Available at: [Link]

-

This compound (C4H2FIN2) - PubChemLite. PubChem. Available at: [Link]

-

6.2.2. Pyrazines. Science of Synthesis. Available at: [Link]

-

Exploring 2-Fluoro-4-Iodopyridine: A Key Pharmaceutical Intermediate. Available at: [Link]

-

The electronic structure of pyrazine. Configuration interaction calculations using an extended basis. ResearchGate. Available at: [Link]

-

2-Fluoro-4-iodopyridine | C5H3FIN | CID 7023570 - PubChem. National Institutes of Health (NIH). Available at: [Link]

-

How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). Available at: [Link]

-

Probing halogen bonding interactions between heptafluoro- 2-iodopropane and three azabenzenes with Raman spectroscopy and density functional theory. The Royal Society of Chemistry. Available at: [Link]

-

Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health (NIH). Available at: [Link]

-

Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF. ResearchGate. Available at: [Link]

- CN103242173A - Preparation method of 2-fluoro-3-iodoaniline - Google Patents. Google Patents.

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

-

wedi'i haddasu 2- fluoro -3- iodopyridine - rhannu. Cymru. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 206278-26-4 [sigmaaldrich.com]

- 4. PubChemLite - this compound (C4H2FIN2) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. 2-Fluoro-3-iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - PMC [pmc.ncbi.nlm.nih.gov]

"2-Fluoro-3-iodopyrazine" CAS number 206278-26-4

An In-Depth Technical Guide to 2-Fluoro-3-iodopyrazine: A Strategic Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound (CAS No. 206278-26-4), a heterocyclic building block of increasing importance in medicinal chemistry and materials science. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, its strategic application in complex molecule synthesis, and the practical considerations for its use in a research environment.

Introduction: The Strategic Value of Fluorinated Pyrazines

The pyrazine nucleus is a privileged scaffold in drug discovery, appearing in numerous FDA-approved therapeutics.[1] Its incorporation often imparts desirable pharmacokinetic properties. The strategic introduction of a fluorine atom can further enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3][4]

This compound emerges as a particularly valuable reagent due to its orthogonal reactivity. It possesses two distinct reactive sites: a carbon-iodine (C-I) bond, which is highly susceptible to palladium-catalyzed cross-coupling, and a carbon-fluorine (C-F) bond, which is more prone to nucleophilic aromatic substitution (SNAr) under specific conditions. This differential reactivity allows for sequential, site-selective modifications, making it a powerful tool for building molecular libraries and performing late-stage functionalization in drug development programs.

Core Properties and Specifications

A summary of the key physicochemical properties of this compound is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 206278-26-4 | [5][6] |

| Molecular Formula | C₄H₂FIN₂ | [7][8][9] |

| Molecular Weight | 223.98 g/mol | [5][8] |

| Appearance | Solid | [5] |

| Purity | Typically ≥95% | [5] |

| IUPAC Name | This compound | [5] |

| InChI Key | ZGDOFCZYQIJHRG-UHFFFAOYSA-N | [5][9] |

Synthesis and Reactivity Profile

While specific synthetic preparations for this compound are not extensively detailed in publicly available literature, its synthesis can be inferred from analogous procedures for similar halogenated heterocycles. A plausible and common route involves the directed ortho-metalation of a fluorinated precursor.

A likely synthetic pathway, analogous to the synthesis of 2-fluoro-3-iodopyridine, involves the deprotonation of 2-fluoropyrazine using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C).[10] This generates a carbanion adjacent to the fluorine atom, which is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the target compound.[10]

The Principle of Orthogonal Reactivity

The synthetic utility of this compound is rooted in the distinct reactivity of its two halogen substituents.

-

C-I Bond: The carbon-iodine bond is longer and weaker than the C-F bond, making it the primary site for oxidative addition to a low-valent palladium catalyst. This makes it the ideal handle for a wide array of cross-coupling reactions.

-

C-F Bond: The carbon-fluorine bond is strong and polarized. While generally unreactive under typical cross-coupling conditions, the electron-withdrawing nature of the pyrazine ring activates the C-F bond towards nucleophilic aromatic substitution (SNAr), especially with strong nucleophiles.[11] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in this position towards SNAr.[11]

This difference allows chemists to selectively perform palladium-catalyzed reactions at the C-3 position while leaving the C-2 fluorine available for a subsequent nucleophilic substitution, or vice-versa.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

The C-I bond of this compound is an excellent substrate for three of the most powerful cross-coupling reactions in modern organic synthesis. The choice of reaction is dictated by the desired bond construction (C-C, C-alkyne, or C-N).

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is the preeminent method for forming biaryl or vinyl-aryl bonds.[12][13] It involves the reaction of the aryl iodide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[14]

Causality in Protocol Design:

-

Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of phosphine ligand is critical; bulky, electron-rich ligands like triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃) stabilize the palladium center and facilitate the catalytic cycle.[15]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. Its primary role is to activate the organoboron reagent by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[12][15]

Representative Protocol: Suzuki-Miyaura Coupling

-

To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Heat the reaction mixture (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing access to functionalized alkynylpyrazines.[16][17] The reaction uniquely employs a dual-catalyst system: a palladium complex and a copper(I) salt co-catalyst.[18][19]

Causality in Protocol Design:

-

Palladium Catalyst: Functions similarly to the Suzuki coupling, undergoing oxidative addition with the aryl iodide.

-

Copper(I) Co-catalyst: The crucial role of Cu(I) (typically CuI) is to react with the terminal alkyne and base to form a copper(I) acetylide intermediate. This intermediate readily undergoes transmetalation with the Pd(II) complex, a step that is much faster than the direct reaction of the alkyne with the palladium center.[19]

-

Base: An amine base (e.g., Et₃N, DIPEA) is used both to neutralize the HI generated and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[17]

Representative Protocol: Sonogashira Coupling

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 4-10 mol%).

-

Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 equiv).

-

Stir the mixture for 5-10 minutes at room temperature.

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[20][21] The reaction couples an aryl halide with a primary or secondary amine, using a palladium catalyst and a strong, non-nucleophilic base.[22]

Causality in Protocol Design:

-

Catalyst System: This reaction is highly sensitive to the ligand. Modern Buchwald-Hartwig aminations often use specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) that promote the challenging reductive elimination step to form the C-N bond.[20][23]

-

Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.[23] Its role is to deprotonate the amine, forming the palladium-amido complex that is a key intermediate in the catalytic cycle. The non-nucleophilic nature of the base is critical to prevent it from competing with the amine in the coupling reaction.

Representative Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under a strictly inert atmosphere, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

-

Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring.

-

Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

-

Quench the reaction carefully with water or saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Filter, concentrate, and purify by column chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols are mandatory when handling this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[24]

Hazard and Precautionary Data

| Category | Information | Source(s) |

| Signal Word | Warning | [5] |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [5] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| Storage | Store in a refrigerator. Keep container tightly closed in a dry, cool, and well-ventilated place. | [5][24] |

Conclusion

This compound is more than just another chemical reagent; it is a strategic tool for the modern synthetic chemist. Its well-defined and orthogonal reactivity at the C-I and C-F positions provides a reliable platform for the controlled and sequential introduction of diverse functional groups. Its utility in the robust and scalable Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions makes it an indispensable building block for constructing the complex pyrazine-containing molecules that are central to many drug discovery and materials science programs. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the synthetic potential of this versatile compound.

References

- This compound | 206278-26-4 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdD3UFlDBpstzyMC5agkD1Kxoe3tHTxLInY3dbLWpl4beIHb6B_ayigzUqeSGlNi0orAC-zMZzMLvINpVOFoHvyEQHObvwJ_CybIdu5BDQS2LKFoPpbDNhVX7w7tLEexFoVAehlZia3d549r33stgYJzzGnt7DsNB5wFa0aw1ziB4pvE6y323eHmpmkHOgq5TfyA==]

- 2-Fluoro-3-iodopyridine - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXvPheVY6trIT1tdzaXO2VCJ80SGJ1i8GXtlP_uWjMaQlgvnH_V6PfMDlR6ImJmCTfoILFbSjJ0YTwc0SYMK2klRVQyDi686gveZjYwahp8RUAdAZBsbx3jvdsAj18XA2oTg==]

- 2-Fluoro-3-iodopyridine synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3ZUOxpj-NUV78RUlun3YIyW2R29VzImbmxdBwK7tP1uPFFg89Nf8u1d8fGVizBHaK9eDQWNiSyjCeD2KN1dHSzjYKmtLkkcuUe1bYTqulDIVRNNADVcC8iQF92QPa3xfzGLplVJ1Ot3IP0shQTU_-TIeR8YiIf2sm7bPA]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ2XVpL1jli0YgX3L6hkqVO2IzBXcfDkC51Z0AFiDXFvWr5Rq_yMYZ2DByCMqhBcUj7qw4_ji-VWFmYgeFNRW2r6n_tp4kPu0K0_HijL-gqOcsTLBH8m5WSj8arulGPu46sYcE]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBRLKEoNr84G550bjP-ojM7E-fgG541PCJFN1vCWeXO5DgFDpjq8OSzMI5cNLyDr50q43CuMP3ofbTNjw88whnMoK7d8BtUg2zWd2e7BRyB74DSNRwMzYoP_yCRnikKmKJlZxYVFHzZAWfQP9IRG07V9UvZkAGIzz8uzFngBFyFnz8Qv4fDi7IL9fJnqWhn8sfhMg5Uj5d-cMhikw72p4Kk0DOwk1ImN0hJAyTizGHnS1WQ4kGV1yhdEllivLALCXt4wHRNXLPLpfFuowV5wvkcx_zUg==]

- 206278-26-4 | this compound - ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9xl8TQ-gZsjYGL0xVWbL7kk7RWH2Vx7K5ZnwQlmLs_SGGrLwXYVjiOCbUsHGsmQckMV1ciatbk6CiIA4jhreDRtCywKPrw9IIwJFbaekW85lKg6lpmD33KQfd46ac3uo3HDE3vBZC2ZJoOgqunpg58_Tvn7BRpiyJ-Q==]

- This compound CAS#: 206278-26-4 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgahZTtLjbPLB0D-KzrCScMlFSsUacLOYutbQogUGD_Uecc72xNZ-I6_bGjp5lDc_Xfp9dmBjHlwLuG3hjdrMaq4INshjYrLCp4kVuBXItFI6gIi3RlP8kGKTaEilOLa70bwAVFRrkh_dMLiJ1Se03Qf3eOGgi5pzvbJBkpQdNYwg=]

- This compound - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5cbbveU5CpMWVPnyMycTyDyYaVrDbQEZHe6whFFQXehxvrvpS9Bqoc8GGk2SfoKJ3bA9ATlQ1Jc7pK96EFTiKA5Y48vYlkLCq59hqJxVcC9yAJgcYtK5O3WJZQmlDPUnQm3Nd9IqbIBIBCyoWCu6v5io6d1pdybM=]

- Buchwald–Hartwig amination - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpun0MS2A7LsUEsaIp-pi3xtUQuyjNbTP-CMoqMui23uRBT1hWX3JIyPwUKa7BoorEKH_V8N2LWzdQahpD1ydrSncDX6c9Td_3HAlsxRr1BfN-BZ_GfE42y_Za6kCfbjlQavDdoitB3lU4ZBqTHmGtuRyDzeO9kbNwhw==]

- 5-Chloro-3-fluoro-2-iodopyridine - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBJS_coXSE8U-IUXvbcS92ClTZKFHYjc-1UzlLg_mItAKHNIgDaWHPBuWaXvNW0DGez9_ykX6CnOQ7Wk3SWr-a4pXPaNwIyKPNm88xsFNBB0ggvY5F8IHEFAZNXRgbmmtl1Wt3SBK1B5PUW0jDN6ahHFJAL_A2mY1W]

- Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbfExOSvH8C8R7hzxuGfEvtURtltb-aPFMeM-8FcKh9dR7kQjKLBmZkDqjni9pcXiHy34kBZWD20dmH_BzobK9nWC0YGYQegHbC6upWF5PLx2aCKsZNVtQ1K4y2pcBnsuIJNYlZm4032Kj-yJKcQsMAUEYRwDWntIBe0dshjFxaYKnI1MaeoUuxYIgQt3wrfx24Xb7iiAJ9B8gnAMFe3QbcL-oYelMA5YQiMcIzI5q6vF5ofxGMfyXoyszD41zVgvPzGpW5R6b2kj50cqTDS9aGyZtDFPe7ki1dKjvTXXFk2PJEBMH8Jw0Knovqy4arvGIcmLgVWl_TitfNBA=]

- This compound (C4H2FIN2) - PubChemLite. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN0AqPGWTwT4C7GWfgFt7IxClEBgsGwlK27gJ5-9TSI1wUeDWSnJA0PpA05abnmdQCbyz3CY_VnIS2bwGYCt7wkjmS5TznoF6_TsgH7QKJ_e4ygjmWJ8ZzfOcaW0AWBBWOoWyl6FwiC5WWNZaP]

- This compound | CAS 206278-26-4 - DempoChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi-i-EVB8GQ_5wOsUuxMEnvyM2H5UQA4GnM2RQyOZuHgNYmNr-IIO5JMrZvzXemRbbMqIzhgOtOH2o0PHW4lpViGIlxkdaPJh0FJomy5T0DjsMLDa8TbwQhD8ip62z0Tz31GhGGp3HMoPmsR4=]

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Diiodopyrazine with Primary Amines - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc-VppruY_TvgLaU7m7Jk_iphB0VvUYor4lj4Eqc0Z5JK5wvE48nVa1Dap8G6ETEE4Hol9vJmqrKHKn6ntztlDx1X5nSQjN6MgKHG9d0FjLObtkfRGR7UtbWHoILrWD-4HV6Oej9xkbhDzt5Nxez_sklpphb0QZSlzikk6QR4aGB2hV46K0U1Gl_eKVzhv5mz30i5Dkdat_SuIBB0oTBB6xFxtrAwvA1k5gdHLG2IJGJtkJI6SJ92CybId4TlKtjBnYeVWTvCpC5M=]

- Exploring 2-Fluoro-4-Iodopyridine: A Key Pharmaceutical Intermediate. [URL: https://vertexaisearch.cloud.google.

- Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkB1M12dqav6y7wbHC8cBY9mJL8E_kkOx1Cx_5QrJBTew7YSqpjwf0xq1XB1_g-ZNkY8dzCCluw-7T88yWsSK8d2uRqdvKQECjMMwb0lLkwkd7-AkfdseBE7ZtJOLrK-kkHw8E_rV57KhP0Q==]

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO8RbPeSuPui87eOexW-vI45xXegNqXG2OWLjdc2GJYs8yD1nybtRpNbIDmpANBkQnNF2gn1pKjSdrJ1nCXdezNs1CH6dRnaHFVF3hgK7Z1wbL3VXWGWylGP-z2yGQjDTSxMitlAs6bfiMa_MyAebPiBxKHrlY2VyYLf0STNbwTuV2pAjRIIbR-A==]

- Sonogashira coupling - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqe2yxut7WSn4SSESlrhtAQi5vH-ONvRoBAgStOaBCgpu396DAqb0GcePDke9K8RxpRoCv3uXUYOl-2_xMRwFdC3FE6PYCevcuZ1yDvhmhlAXfVBsmqfgli2lXh46cGL6x9tnYBau8T7GLqGI=]

- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESYwyzPuD0UgBvnfrGCLhUqFweIki-FkLqd-HOknwXaOObYeAzrc4w2ldWDSsLjlLBS8dwfy5WqSMMtCwjHF4p_RWFKK1-KwVovZkqOkz94B3A3dyS4fJskLqMkbRDhcZnUh_3kRzmPbvTsvChKKLSwkjYAUaGgWUsj0MZVArHQAFG8brRC0s7X7nqDVbizpL4OxMAkE6H6AXBi8ulZQ==]

- Sonogashira Coupling - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.

- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYV5Bob_F-PGy8S6XCfUnfimymNlQ_Krkw_5kw2QrESARi8m05AC57B-bGUff68ikAl1gCZ95PbLZUD2nYJS68BCGQqYtgGsmEkraNq4-ucUJgGaVyx7m57XKxrLFfmNQ4_Txn2iw_Zfhxx5gz25it9--XB_XjrgqCOix96nMiRb4YvjauV2Nl5G5UYQDmpyT4_S0Uq8Su9mVK3sI3f0A4p7KdKteKzpg53AsJier_SZg=]

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwfGrEouiDESQSzpIFbHbEhgWGbNd03_huXAXc6lFipgI1PTCCRFGOFVpn4N9fWPf4WXWJmSmg43PZ9teLDlpG9_C_TZvydyswx8UzK4Y6j7beG4eUxeMhNKC8twPrClappg==]

- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkzBl3sUMT6kaQZR6CMMBqqdGSB95T9eQhnwb7dHI0ZYrDPT019rh9fyLaA4Jp1no6BASNbPpge8TbGI14NMQPGFNNQ40sVrZdgAIMFsDE2Bvg2PVPO_r0Bl3vhhyqxT0STkvP]

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo94oomYCw2muonTs3oEz_GniewOWuKi_Lal_4CvnHaoGPc9IwbCkUFjiS4jmwwCWgECySC6817D4czJr4OVLNlkMM1U7_VSfkCMyqf-px81QgnipHAlm8Phajp63HFS0jjlWKsaBXOiQkoT2pErbuFcD_D3XHYveoe4oV]

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbWvhD989QalPhcR8ixonZA-KMMI_a6WZqOWmIYFNKW4fxSVlBP6NRuw8R-LdW1T3C9CgSWnTQDqWm3qZ1yE50g3_GlIx_hMKMNK1HcXGhCcTIG2iMVIlggvYHO5oTyFis3ViwNg==]

- Suzuki Coupling - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRplHckWdHznLC5hBuz4xYiclfYmpmet_afbt64_B1k0s71lqXAfwoCEImf9E4dZ-l0wdIevtqUeKa6EJp1KsZV2QQOD7zD7WDk6N1MCJVKFCR60LewV-F2fZrU7Q0_O37UoDdL-6Yy2Zk7TIuEb1hMuMgbOjhEQuVCMgGxgCU]

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6W_lcI1t1DTCoJklzZMgzd7cuKwwOiimVdcxKuRDICRZGJAPpu2T_tk8neBp4dbYxqmFTjXxkMkC8-jCSB6HREgl5IJXgvt6qpMJEgAmeulafuJUoVqUEoLEfWr3LTgpE4cer-y9l04KdIhHZ3MXcjb-PN7kdyDPaisvJB1YOBVzrHdehsOlrWAVXmrLpL-Uns100aDFlpPDznx4zXs4XmFsxrcb83vb3HINZNerJtmIg6_0rJd_buazI9f98fK-ZTTK7bwTQFD6QOx3d9kQUl9Sc6Xqr_q5Q0j1218Rw4N-0]

- Suzuki cross-coupling reaction - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2RDMi4nfByloe0cuMOgWUF9H7GXnB6gz_Adtl02aEESDfhF0e7HyAYj0hyKUgFz-djH0JR6dG1MMy0JKI30f5kGXNPvYl8hXZv41Bza-M1T1DaA6A3Z7zLxSBmuOIAY9Zv6zmew==]

- Application of Fluorine - in Drug Discovery - PharmaBlock. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXltcXvHWCV2owRQhncwAImDHNjiAC93Jp2S6m6775KGbSx8lZZEFt2T0lFksPewKIwZjUeLrqb8wK-2UohRuvGHx59A2WVPQNHqSsCDYp_INWiDISEccWC3GofFLZfCUcxBJayEhBNx4gUyI=]

- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaOmc1Bp_USA69GjX1HdfD4g9Ll3Ubp51JukzL5Zfi5SaWS7a9TdiKsDumW3yXTA1wShokqv9yd5GhUaC-4tq58yXSM6nQOLydQMX9xWRKceogKqAcL5J37GJMMXGlmR0BcwMA0pGwwp4fGt21GxP80KoYhs41dajaadMstpPViTPtwPG8EUwIcdONM6WZGAzYqx12zNID1y5fNRqxVw_MwunzeOJT2qP0AiXw4kxhfXA2HGYJTQEUUPi6]

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGAPqv7djHUtWjhOJfq-8Fi1iwxCVQiP_-IodJ6aWh7mbBByJySE6naXo-dZsv_8g_eU64066JGnbeDG07lGQCznIJvM9LL9cGXDRF5PPIbCxS0nkMgccvqgizaBIGiORY]

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJnvrMZk2IQ77rAKatulp8Pyr-Mq8s432nf1PCSNi8M1v-cmue4IuUB5FRM3fwPgiak6PwzSwaJ5hUowSe19bR_1BchPdBz_vFc9s5myIpFf__M6jW76V-PUCgYuNZ9puH7g9nswGS1BEHvQ==]

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVqCpcExXrtHdhEM3pdQ8aWSHq5ABL3gjXv6BGAmAqnTmUiBNiJnpEGhPJxnbZblaS12JoH0wxKW-6Nj6_w_dr6ameqm4j8lnNWLT5xdSEYFOD2YD7_96OHoH3boB8bXztPw==]

Sources

- 1. mdpi.com [mdpi.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 206278-26-4 [sigmaaldrich.com]

- 6. This compound CAS#: 206278-26-4 [m.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. PubChemLite - this compound (C4H2FIN2) [pubchemlite.lcsb.uni.lu]

- 10. 2-Fluoro-3-iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. research.rug.nl [research.rug.nl]

- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. fishersci.com [fishersci.com]

"2-Fluoro-3-iodopyrazine" molecular weight and formula

An In-depth Technical Guide to 2-Fluoro-3-iodopyrazine for Researchers and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound that has garnered significant interest within the fields of medicinal chemistry and drug discovery. Its unique electronic properties and steric arrangement, conferred by the fluorine and iodine substituents on the pyrazine ring, make it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, including its fundamental molecular properties, synthesis, and applications, with a focus on its utility for researchers and scientists in drug development.

Core Molecular Properties

The foundational characteristics of this compound are summarized in the table below. These properties are critical for its use in chemical synthesis and for understanding its behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C4H2FIN2 | |

| Molecular Weight | 223.98 g/mol | [1] |

| CAS Number | 206278-26-4 | [1] |

| Physical Form | Solid | [1] |

| Purity | 95% | [1] |

| Storage Temperature | Refrigerator | [1] |

InChI Code: 1S/C4H2FIN2/c5-3-4(6)8-2-1-7-3/h1-2H[1]

InChI Key: ZGDOFCZYQIJHRG-UHFFFAOYSA-N[1]

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic route is outlined below.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Synthetic Protocol

-

Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-fluoropyrazine in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add a solution of lithium diisopropylamide (LDA) dropwise while maintaining the temperature. The reaction mixture is typically stirred for 1-2 hours at this temperature to ensure complete deprotonation.

-

Iodination: Slowly add a solution of iodine (I2) in THF to the reaction mixture at -78°C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. The mixture is then allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a versatile reagent in the synthesis of pharmaceutical compounds. The presence of both a fluorine and an iodine atom allows for selective functionalization through various cross-coupling reactions.

-

Cross-Coupling Reactions: The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of a wide range of substituents at the 3-position of the pyrazine ring.

-

Fluorine in Medicinal Chemistry: The fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a drug molecule. Its incorporation into a lead compound is a common strategy in drug design.

Logical Relationship in Drug Design

Caption: The dual role of substituents in this compound in drug design.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[1]

References

Sources

Spectroscopic Data of 2-Fluoro-3-iodopyrazine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-3-iodopyrazine (CAS No. 206278-26-4). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this important heterocyclic compound. The guide emphasizes the causality behind experimental choices and provides a framework for the interpretation of the spectroscopic data, grounded in established scientific principles.

Introduction

This compound is a halogenated pyrazine derivative of significant interest in medicinal chemistry and materials science. The presence of both a fluorine and an iodine atom on the pyrazine ring imparts unique reactivity and electronic properties, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound, as well as for understanding its chemical behavior. This guide presents a detailed analysis of its expected spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The following sections detail the predicted chemical shifts and coupling constants, based on the analysis of structurally similar compounds.

Experimental Protocol: NMR Data Acquisition

A standardized approach to acquiring high-quality NMR spectra for this compound is outlined below. The choice of solvent and instrument parameters is critical for obtaining optimal resolution and signal-to-noise.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts, and CDCl₃ is a common starting point for non-polar to moderately polar compounds.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine spectrum.

-

Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds, wide spectral width to accommodate the broad range of fluorine chemical shifts.

-

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyrazine ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-5 | ~8.2-8.4 | d | ³J(H-H) = ~2-3 Hz |

| H-6 | ~8.0-8.2 | d | ³J(H-H) = ~2-3 Hz |

Rationale: The electron-withdrawing nature of the nitrogen atoms, the fluorine, and the iodine will deshield the protons, shifting them downfield into the aromatic region. The two protons will appear as doublets due to coupling to each other.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display four distinct signals for the four carbon atoms in the pyrazine ring.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C-2 | ~155-160 | d | ¹J(C-F) = ~240-260 Hz |

| C-3 | ~90-95 | d | ²J(C-F) = ~20-30 Hz |

| C-5 | ~145-150 | s | - |

| C-6 | ~140-145 | d | ⁴J(C-F) = ~3-5 Hz |

Rationale: The carbon directly attached to the highly electronegative fluorine (C-2) will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant. The carbon bearing the iodine (C-3) will be shifted upfield due to the heavy atom effect of iodine and will also show a smaller two-bond coupling to fluorine. The other two carbons will be in the typical aromatic region for pyrazines.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and electronic environment of the fluorine atom.[1]

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F-2 | ~ -70 to -90 | s |

Rationale: The chemical shift of fluorine is highly sensitive to its electronic environment.[2][3] For a fluorine atom attached to an electron-deficient pyrazine ring, a chemical shift in this range relative to a standard like CFCl₃ is expected. The signal is anticipated to be a singlet, assuming no significant long-range coupling to the protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes within a molecule.

Experimental Protocol: IR Data Acquisition

Methodology:

-

Sample Preparation: For a solid sample like this compound, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first, followed by the sample spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the pyrazine ring and the C-F and C-I bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H stretching (aromatic) | Weak |

| 1600-1450 | C=C and C=N stretching (ring) | Medium-Strong |

| 1250-1100 | C-F stretching | Strong |

| ~1100-1000 | In-plane C-H bending | Medium |

| < 800 | Out-of-plane C-H bending | Medium-Strong |

| < 600 | C-I stretching | Medium |

Rationale: The aromatic C-H stretches appear above 3000 cm⁻¹. The pyrazine ring vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-F stretch is typically a strong and prominent band in the 1250-1100 cm⁻¹ region. The C-I stretch is expected at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS Data Acquisition

Methodology:

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI is useful for observing fragmentation patterns, while ESI is a softer technique that often preserves the molecular ion.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data

The mass spectrum of this compound will provide clear evidence of its molecular formula.

| m/z | Interpretation |

| 224 | Molecular ion [M]⁺ |

| 197 | [M - HCN]⁺ |

| 127 | [I]⁺ |

| 97 | [M - I]⁺ |

Rationale: The molecular weight of this compound (C₄H₂FIN₂) is 223.97 g/mol . The molecular ion peak is therefore expected at m/z 224. Common fragmentation pathways for pyrazines include the loss of HCN. The weak C-I bond will likely lead to fragmentation, resulting in a prominent peak for the iodine cation at m/z 127 and a fragment corresponding to the loss of iodine from the molecular ion at m/z 97.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. The presented data, based on the analysis of analogous compounds and fundamental spectroscopic principles, serves as a valuable resource for the identification and characterization of this important heterocyclic compound in a research and development setting. The experimental protocols and workflows described herein offer a standardized approach to obtaining high-quality spectroscopic data.

References

-

Ohta, A., et al. (1971). Studies on Pyrazine Derivatives. II. Synthesis, Reactions, and Spectra of Pyrazine N-Oxide Derivatives. Chemical and Pharmaceutical Bulletin, 19(10), 2011-2023. [Link]

-

SpectraBase. (n.d.). 2-FLUORO-3-IODOPYRIDINE. [Link]

- Bradford, G., et al. (1966). The synthesis and some chemical and spectroscopic properties of imidazo[1,2-a]pyrazine. Journal of the Chemical Society C: Organic, 437-441.

- Rutner, H., & Parnell, P. A. (1966). Ring transformations in reactions of heterocyclic halogeno compounds—I: Synthesis and nucleophilic displacement reactions of fluoropyrazine and 2-fluoroquinoxaline. Tetrahedron, 22(10), 3249-3255.

- Cheeseman, G. W. H., & Törzs, E. S. G. (1965). Heterocycles. 167. Telesubstitution and other transformations of imidazo[1,2-a]- and s-triazolo[4,3-a]pyrazines. Journal of the Chemical Society, 6681-6688.

- Lan, R., et al. (2004). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 69(18), 6178-6181.

- Knochel, P., et al. (2011). Regio- and Chemoselective Metalations of N-Heterocycles. Applications to the Synthesis of Biologically Active Compounds.

- Sato, N. (2011). Pyrazines (Update 2011). In Science of Synthesis (Vol. 16, pp. 789-950). Georg Thieme Verlag.

- Mosrin, M., & Knochel, P. (2009). Regio- and Chemoselective Metalations of N-Heterocycles. Applications to the Synthesis of Biologically Active Compounds. Chemistry – A European Journal, 15(46), 12684-12697.

-

Royal Society of Chemistry. (2015). Supporting Information for: Copper-Catalyzed Aerobic Oxidative C–H/N–H Annulation of Phenylhydrazines with Terminal Alkynes. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. [Link]

-

SpectraBase. (n.d.). 2-Fluoropyrazine. [Link]

-

PubChem. (n.d.). Iodopyrazine. [Link]

- Google Patents. (2003). WO2003091226A1 - Triazole derivatives as tachykinin receptor antagonists.

- Laali, K. K., & Larin, A. A. (2015). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Journal of Molecular Structure, 1098, 22-31.

-

SpectraBase. (n.d.). 3-FLUORO-2-IODOPYRIDINE. [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

- Comins, D. L., & O'Connor, S. (1987). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 87(5), 953-982.

- Jee, R. D., et al. (2016). Application of (19) F time-domain NMR to measure content in fluorine-containing drug products. Magnetic Resonance in Chemistry, 54(6), 531-538.

- Lichtenecker, R. J., et al. (2022). The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

- Isab, A. A., & Duer, M. J. (2011). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(4), 321-361.

- Pees, A., et al. (2019). Synthesis of Biphenyl Iodonium Salts as (Radio)labelling Precursors for Fluoroarenes.

- Scott, L. G., & Hennig, M. (2008). Enzymatic Synthesis and 19 F NMR Studies of 2-Fluoroadenine-Substituted RNA. ChemBioChem, 9(12), 1934-1937.

-

Organic Chemistry with Victor. (2021, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

- Pandey, M. K., et al. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. The Journal of Physical Chemistry B, 127(26), 5858-5868.

Sources

Introduction: The Strategic Value of Functionalized Pyrazines

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-iodopyrazine

The pyrazine heterocycle is a foundational scaffold in medicinal chemistry and drug discovery, present in numerous therapeutic agents and biologically active natural products. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in modern drug design. Among the vast library of pyrazine derivatives, this compound stands out as a particularly valuable building block. The vicinal arrangement of a fluorine atom and an iodine atom offers orthogonal reactivity; the iodine serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the fluorine atom can modulate the molecule's physicochemical properties, such as pKa, lipophilicity, and metabolic stability.

This guide provides a comprehensive technical overview of the primary synthetic route to this compound, starting from the commercially available precursor, 2-fluoropyrazine. We will delve into the mechanistic underpinnings of the key transformation, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Chapter 1: Synthetic Strategy and Mechanistic Rationale

The Challenge of Pyrazine Electrophilic Substitution

The pyrazine ring is a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (SEAr), a common method for functionalizing aromatic systems. Direct halogenation of the parent pyrazine molecule is generally not feasible without harsh conditions or the presence of strong activating groups on the ring.

Therefore, a successful synthesis of this compound necessitates a strategy that can overcome this low reactivity. The most direct and efficient approach involves the electrophilic iodination of a pre-existing 2-fluoropyrazine substrate.

The Chosen Pathway: Direct Iodination of 2-Fluoropyrazine

Our synthetic strategy hinges on the direct iodination of 2-fluoropyrazine. The fluorine atom, while being an electron-withdrawing group and thus deactivating, acts as an ortho, para-director in electrophilic aromatic substitution. In the context of 2-fluoropyrazine, the C3 position is ortho to the fluorine atom, making it the most electronically favorable site for electrophilic attack, despite the overall deactivation of the ring.

To achieve this transformation, a potent electrophilic iodine source is required. N-Iodosuccinimide (NIS) is an ideal reagent for this purpose. It is a solid, easy-to-handle source of electrophilic iodine ("I⁺"). To further enhance its electrophilicity and overcome the deactivated nature of the pyrazine ring, NIS is often activated by a strong acid, such as trifluoromethanesulfonic acid (TfOH) or sulfuric acid (H₂SO₄). The acid protonates the succinimide nitrogen, making the iodine atom significantly more electrophilic.

Visualizing the Synthetic Pathway & Mechanism

To clarify the strategic approach, the overall synthetic pathway and its underlying mechanism are illustrated below.

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The strong acid catalyst activates the NIS reagent, generating a highly potent iodinating species which is then attacked by the electron-rich C3 position of the 2-fluoropyrazine ring.

Chapter 2: Detailed Experimental Protocol

This protocol describes the iodination of 2-fluoropyrazine on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Purity | Supplier |

| 2-Fluoropyrazine | 98.07 | 1.0 g (10.2 mmol) | 1.0 | 97% | Sigma-Aldrich |

| N-Iodosuccinimide (NIS) | 224.98 | 2.52 g (11.2 mmol) | 1.1 | 98% | Acros Organics |

| Sulfuric Acid (H₂SO₄) | 98.08 | ~0.5 mL | Catalytic | 98% | Fisher Scientific |

| Dichloromethane (DCM) | 84.93 | 50 mL | - | Anhydrous | J.T. Baker |

| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | - | - | - | - |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - | - | - |

| Brine | - | - | - | Saturated | - |

| Anhydrous MgSO₄ | 120.37 | - | - | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoropyrazine (1.0 g, 10.2 mmol) and anhydrous dichloromethane (50 mL). Stir the solution until the starting material is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

-

Addition of Reagents: While stirring at 0°C, add N-Iodosuccinimide (2.52 g, 11.2 mmol) to the solution in one portion. Following the NIS addition, slowly add concentrated sulfuric acid (~0.5 mL) dropwise via a syringe.

-

Causality Note: The acid acts as a catalyst to activate the NIS, generating a more powerful electrophilic iodinating species necessary to react with the electron-deficient pyrazine ring.

-

-

Reaction Progression: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, cool the reaction mixture again to 0°C and slowly quench by adding a saturated aqueous solution of sodium thiosulfate (~20 mL) to neutralize any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (~20 mL), water (~20 mL), and finally, brine (~20 mL).

-

Trustworthiness Note: The bicarbonate wash is crucial to neutralize the sulfuric acid catalyst, preventing potential degradation of the product during concentration.

-

-